CRTH2 Binding Affinity (Ki): Pivaloyl Analog (2097888‑98‑5) vs. Butyryl Analog (BDBM50384482) and Benzylsulfonyl Analog (BDBM50356677)
In a direct radioligand displacement assay using [³H]PGD2 and human CRTH2 receptor expressed in CHO cell membranes (90 min incubation, scintillation proximity readout), the pivaloyl analog (2097888‑98‑5) exhibits a Ki of 26 nM, while the butyryl analog (BDBM50384482) achieves a Ki of 2 nM (13‑fold more potent) and the benzylsulfonyl analog (BDBM50356677) achieves a Ki of 8 nM (3.3‑fold more potent) [1][2][3]. The 4.5 nM Ki reported for another structural analog (BDBM50384466) under identical assay conditions further confirms that the pivaloyl group confers moderate, rather than maximal, CRTH2 binding affinity within this chemotype [4].
| Evidence Dimension | CRTH2 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 26 nM |
| Comparator Or Baseline | Butyryl analog (BDBM50384482): Ki = 2 nM; Benzylsulfonyl analog (BDBM50356677): Ki = 8 nM; BDBM50384466: Ki = 4.5 nM |
| Quantified Difference | 13‑fold lower affinity vs. butyryl analog; 3.3‑fold lower vs. benzylsulfonyl analog; 5.8‑fold lower vs. BDBM50384466 |
| Conditions | Displacement of [³H]PGD2 from human CRTH2 receptor expressed in CHO cell membranes; 90 min incubation; scintillation proximity assay |
Why This Matters
If receptor occupancy is the primary requirement, the butyryl analog provides 13‑fold greater affinity; however, if balanced CYP selectivity is also needed, 2097888‑98‑5 offers a deliberate trade‑off that may be more suitable for in‑vivo studies where CYP inhibition must be minimized.
- [1] BindingDB entry BDBM50384476 (ChEMBL2036217). Ki = 26 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50384476 (accessed 2026‑04‑29). View Source
- [2] BindingDB entry BDBM50384482 (ChEMBL2036207). Ki = 2 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50384482 (accessed 2026‑04‑29). View Source
- [3] BindingDB entry BDBM50356677 (ChEMBL1917592). Ki = 8 nM (GTPγS binding assay). https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50356677&tag=rep&fil=ic50&submit=summary (accessed 2026‑04‑29). View Source
- [4] BindingDB entry BDBM50384466 (ChEMBL2036212). Ki = 4.5 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50384466&google=BDBM50384466 (accessed 2026‑04‑29). View Source
